ethyl 2-(2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a synthetic heterocyclic compound featuring a cyclopenta[b]thiophene core linked via an acetamido-sulfanyl bridge to a 4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline moiety. This structure is designed to combine the pharmacological properties of quinazolinones (anti-inflammatory, anticancer) with the metabolic stability of thiophene derivatives .
Properties
IUPAC Name |
ethyl 2-[[2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-3-12-26-21(28)14-8-5-6-10-16(14)24-23(26)31-13-18(27)25-20-19(22(29)30-4-2)15-9-7-11-17(15)32-20/h3,5-6,8,10H,1,4,7,9,11-13H2,2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEPVFFJPVVDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, phenylhydrazine, and hydroxylamine . The reactions are often carried out under mild conditions, such as room temperature and ethanol as the solvent, to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline moiety to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinazoline and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted quinazolines and thiophenes. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
Ethyl 2-(2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinazoline moiety can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The thiophene ring can also interact with cellular components, contributing to the compound’s overall activity. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Cyclopenta[b]thiophene vs. Thiophene/Other Fused Systems
- Target Compound : Cyclopenta[b]thiophene core with a 5-membered fused ring system, offering rigidity and planar geometry conducive to π-π stacking interactions .
- Analog () : Cyclohepta[b]thiophene with a 7-membered ring increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Quinazolinone vs. Pyrimidinone/Pyrazole Derivatives
- Target Compound : The 4-oxo-dihydroquinazoline moiety is associated with kinase inhibition and anti-inflammatory activity .
- Analog (): A pyrimidinone fused to thieno[2,3-d]pyrimidine in 573938-02-0 introduces a chlorine substituent, enhancing electron-withdrawing effects and stability .
Substituent Variations
Propenyl vs. Methoxy/Phenyl Groups
Ethyl Carboxylate vs. Methyl Esters/Thioureido Groups
- Target Compound : Ethyl ester balances solubility and metabolic stability, as ethyl groups are less prone to rapid hydrolysis than methyl esters .
- Analog () : Thioureido (-NH-CS-NH-) substituents in ethyl 2-(3-phenylthioureido)-cyclopenta[b]thiophene-3-carboxylate enable hydrogen bonding but may reduce bioavailability due to higher polarity .
SAR Insights :
- Electron-Withdrawing Groups (e.g., Cl in ) enhance stability but may reduce reactivity.
- Planar Cores (cyclopenta[b]thiophene) improve target binding via stacking interactions.
- Polar Groups (thioureido in ) increase solubility but may limit membrane permeability .
Computational and Analytical Characterization
- Crystallography : SHELXL () and OLEX2 () are critical for resolving the complex fused-ring system of the target compound.
- Molecular Descriptors : Van der Waals space metrics () differentiate the target’s rigid core from flexible analogs like cyclohepta[b]thiophene .
- Clustering Analysis: Butina algorithms () group the target with quinazolinone derivatives, predicting shared bioactivity .
Biological Activity
Ethyl 2-(2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticonvulsant, and antitumor properties.
Chemical Structure and Synthesis
The compound features a complex structure comprising multiple functional groups that contribute to its biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the formation of the quinazolinone moiety is crucial for the compound's pharmacological profile .
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of quinazoline derivatives. This compound has shown significant activity against various bacterial strains. For example:
- In vitro studies indicated that derivatives with similar structures exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticonvulsant Activity
Research has indicated that compounds containing the quinazoline scaffold possess anticonvulsant properties. This compound was evaluated in animal models for its ability to prevent seizures induced by various agents. The results showed a significant reduction in seizure frequency and duration compared to control groups .
Antitumor Activity
The compound's potential as an antitumor agent has been explored through various assays against human cancer cell lines. Notably:
- Cell Line Studies : The compound exhibited cytotoxic effects against HeLa (cervical), HepG2 (liver), and A549 (lung) cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the cell line tested .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| HepG2 | 20 |
| A549 | 25 |
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and tumor proliferation.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to apoptosis in cancer cells.
Case Studies
A notable case study involved the application of this compound in a preclinical model of epilepsy. The results indicated a dose-dependent reduction in seizure activity, supporting its potential use as an anticonvulsant therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
